9-ethyl-7-methylbenzo[c]acridine
Description
Properties
CAS No. |
56961-65-0 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
9-ethyl-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-3-14-8-11-19-18(12-14)13(2)16-10-9-15-6-4-5-7-17(15)20(16)21-19/h4-12H,3H2,1-2H3 |
InChI Key |
INZZMLDHBIWPNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C3C(=C2C)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Oxidation and Cyclization Route Using Selenium Dioxide
One reliable approach involves the oxidation of methyl-substituted benzo[c]acridines using selenium dioxide (SeO2), which facilitates the formation of aldehyde or carboxyl functional groups at the 9-position. For example, 7-methylbenzo[c]acridine can be oxidized with SeO2 to introduce a reactive aldehyde intermediate at position 9, which can then undergo further functionalization.
Condensation with Hydroxylamine and Subsequent Chlorination
The aldehyde intermediates obtained from oxidation can be converted to oximes by condensation with hydroxylamine. These oximes are then chlorinated to form N-hydroxyacridine carbimidoyl chlorides, which serve as key intermediates in the synthesis of substituted acridine derivatives, including benzo[c]acridines.
Nucleophilic Substitution Using Polar Aprotic Solvents
A patented method for preparing 9-substituted acridine derivatives, including amino derivatives, involves nucleophilic substitution reactions of 9-chloro- or 9-bromo-substituted acridines with amines in polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO). This method avoids harsh conditions and corrosive solvents like phenol, offering a safer and more cost-effective route suitable for scale-up.
- In this method, 9-chloro-7-methylbenzo[c]acridine (as a derivative of 9-chloroacridine) can react with ethylamine at 70–120 °C for 3–4 hours to yield 9-amino derivatives.
- The reaction mixture is then cooled, neutralized, and the product is isolated by filtration and purification.
- This approach provides high yields (up to 95%) and high purity (99%) of the target substituted acridines.
Photolysis and Radical Coupling
Photolysis of substituted acridines under UV or visible light in the presence of hydrogen donor solvents can lead to radical intermediates that couple to form dihydroacridine derivatives. While this method is more relevant for functionalizing the 9-position of acridines, it has been explored for related compounds but is less commonly used for direct preparation of this compound.
Acid-Catalyzed Cyclization Using Triflic Acid
A general procedure for preparing methyl benzo[c]acridine derivatives involves acid-catalyzed cyclization of substituted isatin derivatives using trifluoromethanesulfonic acid (triflic acid) in the presence of alcohols or amines. This method allows the formation of carboxylate or ester groups at the 9-position, which can be further modified to introduce alkyl groups.
Comparative Data Table of Preparation Methods
Detailed Reaction Scheme Example (Nucleophilic Substitution)
- Starting Material: 9-chloro-7-methylbenzo[c]acridine (prepared or commercially available).
- Solvent: Dimethylformamide (DMF).
- Nucleophile: Ethylamine gas introduced under controlled flow.
- Reaction Conditions: Stirring at room temperature, then heating to 100 °C for 4 hours under ethylamine atmosphere.
- Workup: Removal of DMF under reduced pressure, cooling to below 40 °C, addition of water, pH adjustment to 12–14 with sodium hydroxide.
- Isolation: Solid-liquid separation, washing, and drying to yield this compound derivative as a yellow powder.
- Yield and Purity: Yield approximately 95%, purity about 99% as confirmed by NMR spectroscopy.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the substitution pattern and purity of the final compounds.
- Melting Point: Consistent melting points are reported for related derivatives indicating purity.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity during synthesis.
- Mass Spectrometry: Confirms molecular weight and structure of the synthesized compounds.
Chemical Reactions Analysis
9-Ethyl-7-methylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like selenium dioxide (SeO₂) to form aldehydes or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) to form alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the acridine ring.
Common reagents used in these reactions include selenium dioxide, sodium borohydride, and various electrophiles. Major products formed from these reactions include aldehydes, ketones, and substituted acridines.
Scientific Research Applications
9-Ethyl-7-methylbenzo[c]acridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of 9-ethyl-7-methylbenzo[c]acridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting enzymes such as topoisomerase. This inhibition can prevent DNA replication and transcription, leading to cell death, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Amsacrine
Amsacrine, a clinical anticancer agent, shares structural similarities with 9-ethyl-7-methylbenzo[c]acridine, including an acridine core. However, amsacrine features a methoxy group at position 9 and a side chain critical for topoisomerase II inhibition. Both compounds exhibit comparable IC₅₀ values against topoisomerase IIα (~13–16 μM), but this compound lacks the DNA intercalation properties of amsacrine.
| Property | This compound | Amsacrine |
|---|---|---|
| Topo IIα IC₅₀ | 13–16 μM | 16 μM |
| DNA Intercalation | No | Yes |
| Toxicity (Normal Cells) | Low | Moderate |
| Key Substituents | 7-methyl, 9-ethyl | 9-methoxy, side chain |
7-Methylbenz[c]acridine
7-Methylbenz[c]acridine, a structural analog lacking the 9-ethyl group, is a potent carcinogen. Metabolism studies in rats show that hepatic enzymes oxidize its methyl group to epoxides or hydroxylated derivatives, which are implicated in DNA adduct formation. In contrast, this compound exhibits weaker carcinogenicity, likely due to steric hindrance from the ethyl group reducing metabolic activation at position 7 .
| Property | This compound | 7-Methylbenz[c]acridine |
|---|---|---|
| Carcinogenicity | Weak | Strong |
| Metabolic Activation | Low | High (via 7-methyl oxidation) |
| DNA Adduct Formation | Minimal | Significant |
LS-1-10 (Acridine-Quinoline Hybrid)
LS-1-10, a novel acridine derivative with a quinoline moiety and tertiary-amine side chain, demonstrates autophagy inhibition and apoptosis induction in cancer cells. Unlike this compound, LS-1-10’s quinoline group enhances cellular uptake, while its flexible side chain disrupts lysosomal pH, broadening its mechanism of action .
| Property | This compound | LS-1-10 |
|---|---|---|
| Primary Mechanism | Topoisomerase II inhibition | Autophagy inhibition |
| Structural Features | Ethyl/methyl substituents | Quinoline, tertiary amine |
| Therapeutic Window | Moderate | High (low cytotoxicity) |
9-Acridinyl Amino Acid Derivatives
Compounds 6–9 from , which include this compound derivatives, show cell-cycle-specific effects. For instance, compound 9 induces G2/M arrest, while others trigger apoptosis. These variations highlight how minor structural differences (e.g., side-chain length) alter biological outcomes. Notably, this compound’s ethyl group improves pharmacokinetic properties compared to shorter-chain analogs .
Q & A
Q. How can researchers optimize the synthesis of 9-ethyl-7-methylbenzo[c]acridine to achieve high yields and purity?
Methodological Answer: The synthesis of this compound can be optimized using multi-step aromatic annulation and alkylation reactions. Key steps include:
- Friedel-Crafts alkylation to introduce the ethyl group at the 9-position, using anhydrous AlCl₃ as a catalyst under inert conditions .
- Methylation at the 7-position via nucleophilic substitution, employing methyl iodide and a base like K₂CO₃ in DMF.
- Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with ≥95% purity, validated by HPLC (C18 column, UV detection at 254 nm) .
- Yield optimization by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for core intermediate to alkylating agent) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer: A combination of advanced spectroscopic and crystallographic methods is required:
- ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.8–8.6 ppm) and methyl/ethyl groups (δ 1.3–2.9 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 285.1624 (calculated for C₂₀H₂₁N: 285.1620) .
- Single-crystal X-ray diffraction : Resolve the planar acridine core and substituent orientations (space group P2₁/c, R-factor <0.05) .
Advanced Research Questions
Q. How should discrepancies in reported biological activity data for this compound be addressed?
Methodological Answer: Discrepancies often arise from variations in experimental design or compound purity. Mitigation strategies include:
- Standardized bioassays : Use in vitro models (e.g., HepG2 cells for cytotoxicity) with controls for metabolic interference .
- Batch-to-batch consistency : Verify purity via GC-MS and elemental analysis. Reproduce results across ≥3 independent syntheses .
- Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .
Q. What experimental approaches are recommended to investigate reaction mechanisms involving this compound?
Methodological Answer: Mechanistic studies require:
- Kinetic isotope effects (KIE) : Substitute H with D at reactive sites to probe rate-determining steps .
- Computational modeling : Perform DFT calculations (B3LYP/6-311+G**) to map transition states and activation energies .
- Trapping intermediates : Use quench-flow reactors with cryogenic sampling for short-lived species, analyzed by LC-MS .
Q. Which in vitro models are suitable for preliminary toxicity profiling of this compound derivatives?
Methodological Answer: Prioritize assays aligned with OECD guidelines:
- Ames test (TA98 strain): Assess mutagenicity with/without metabolic activation (S9 fraction) .
- hERG inhibition assay : Screen for cardiotoxicity using patch-clamp electrophysiology on transfected HEK293 cells .
- Cytotoxicity screening : Utilize MTT assays in primary hepatocytes and renal proximal tubule cells (IC₅₀ values with 95% CI) .
Q. How can researchers design experiments to study the environmental persistence of this compound?
Methodological Answer: Environmental fate studies require:
- Photodegradation : Expose compounds to UV light (λ=254 nm) in aqueous solutions, monitor decay via LC-UV .
- Soil microcosms : Analyze aerobic/anaerobic biodegradation using ¹⁴C-labeled analogs and scintillation counting .
- QSAR modeling : Predict bioaccumulation potential using log P values (measured via shake-flask method) and topological polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
